molecular formula C14H11ClFN3O3 B8688477 1-[4-Chloro-2-fluoro-5-(2-propyn-1-yloxy)phenyl]-3,5-dimethyl-4-nitro-1h-pyrazole CAS No. 106082-26-2

1-[4-Chloro-2-fluoro-5-(2-propyn-1-yloxy)phenyl]-3,5-dimethyl-4-nitro-1h-pyrazole

Cat. No.: B8688477
CAS No.: 106082-26-2
M. Wt: 323.70 g/mol
InChI Key: ICQKSILUWVAZSW-UHFFFAOYSA-N
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Description

1-[4-Chloro-2-fluoro-5-(2-propyn-1-yloxy)phenyl]-3,5-dimethyl-4-nitro-1h-pyrazole is a useful research compound. Its molecular formula is C14H11ClFN3O3 and its molecular weight is 323.70 g/mol. The purity is usually 95%.
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Properties

CAS No.

106082-26-2

Molecular Formula

C14H11ClFN3O3

Molecular Weight

323.70 g/mol

IUPAC Name

1-(4-chloro-2-fluoro-5-prop-2-ynoxyphenyl)-3,5-dimethyl-4-nitropyrazole

InChI

InChI=1S/C14H11ClFN3O3/c1-4-5-22-13-7-12(11(16)6-10(13)15)18-9(3)14(19(20)21)8(2)17-18/h1,6-7H,5H2,2-3H3

InChI Key

ICQKSILUWVAZSW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC(=C(C=C2F)Cl)OCC#C)C)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1-(2-fluoro-4-chloro-5-hydroxyphenyl)-3,5-dimethyl-4-nitropyrazole (28.7 g), propargy bromide (13.1 g), anhydrous potassium carbonate (15.2 g) and acetonitrile (200 ml) was stirred at 60° C. for 2 hours. After cooling, the reaction mixture was filtered through a filter to remove crystalline solid matters and the filtrate was concentrated to a small volume under reduced pressure. The concentrated solution was admixed with toluene and water to form two layers. The toluene layer formed (the extract) was separated, washed with water and then dried over anhydrous sodium sulfate. Removal of the solvent by distillation in vacuo gave the titled compound (31.2 g) as a pale yellow crystalline solid. Recrystallization of this solid from a mixture of n-hexane/ethyl acetate yielded a white crystalline solid. m.p. 125°-126.5° C.
Name
1-(2-fluoro-4-chloro-5-hydroxyphenyl)-3,5-dimethyl-4-nitropyrazole
Quantity
28.7 g
Type
reactant
Reaction Step One
Quantity
13.1 g
Type
reactant
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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